molecular formula C7H5Cl2FO B1376285 (2,6-Dichloro-3-fluorophenyl)methanol CAS No. 1227611-90-6

(2,6-Dichloro-3-fluorophenyl)methanol

Cat. No.: B1376285
CAS No.: 1227611-90-6
M. Wt: 195.01 g/mol
InChI Key: XRJNYTQWCHPNAQ-UHFFFAOYSA-N
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Description

“(2,6-Dichloro-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H5Cl2FO. It has a molecular weight of 195.02 . This compound is used in various scientific experiments due to its unique properties.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with two chlorine atoms, one fluorine atom, and a methanol group . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 195.02 . The compound is sparingly soluble in water but dissolves readily in common organic solvents such as ethanol and acetone .

Scientific Research Applications

  • Palladium Catalyzed C-H Halogenation : The compound (6-Amino-2-chloro-3-fluorophenyl)methanol, which shares structural similarities with (2,6-Dichloro-3-fluorophenyl)methanol, was synthesized through palladium-catalyzed iterative C-H halogenation reactions. This method showed advantages like milder reaction conditions, higher yields, better selectivity and practicality, and high chemical diversity compared to traditional approaches (Sun, Sun, & Rao, 2014).

  • Biotransformation-mediated Synthesis : An efficient biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which is structurally similar to the compound of interest, was achieved. This compound serves as a key intermediate for the preparation of PF-2341066, a potent inhibitor of c-Met/ALK that is currently in clinical development (Martínez et al., 2010).

Applications in Material Science

The compound has also been studied for its applications in material science, particularly in understanding molecular interactions and crystal structures:

  • Study of Weak Interactions : The weak interactions involving organic fluorine, including compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, were analyzed. These structures were linked by strong O-H···N hydrogen bonds to form antiparallel chains, and the presence of C-F···π interactions was observed due to the fluorine atom being flanked by phenyl rings (Choudhury et al., 2002).

  • Crystallographic Studies : The crystal structure of compounds such as nuarimol, which contains a pyrimidine fungicide and has a systematic name (RS)-(2-chlorophenyl)(4-fluorophenyl)(pyrimidin-5-yl)methanol, has been elucidated. These studies are crucial for understanding the molecular arrangements and interactions within the crystal lattice (Kang, Kim, Park, & Kim, 2015).

Safety and Hazards

The safety data sheet for “(2,6-Dichloro-3-fluorophenyl)methanol” indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

(2,6-dichloro-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJNYTQWCHPNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227611-90-6
Record name (2,6-dichloro-3-fluorophenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2,6-Dichloro-3-fluorobenzoic acid (125 g, 0.59 mol) in THF (200 mL) was added BH3.THF (592 mL, 592 mmol, 1M solution in THF) dropwise at room temperature. The reaction mixture was heated to reflux for 12 h. The borane was quenched with methanol (200 mL) and the resulting solution was concentrated to dryness. The residue was again co-evaporated with methanol to remove most of the trimethylborate. To the residue was added aq. sodium carbonate (50 g in 500 mL). The mixture was cooled and a white fine precipitate was filtered off to give the title compound. 1H NMR (CDCl3, 300 MHz): δ=2.10 (t, 1H, J=6.9 Hz), 4.96 (d, 2H, J=6.9 Hz), 7.09 (dd, 1H, J=8.1, 9.0 Hz), 7.29 (dd, 1H, J=4.8, 9.0 Hz).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
592 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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